(2-Hydroxy-4,5-dimethoxyphenyl)boronic acid

Description

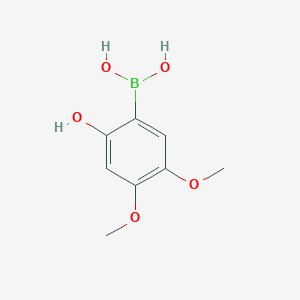

(2-Hydroxy-4,5-dimethoxyphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 2, 4, and 5, respectively. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with transition metals .

Properties

Molecular Formula |

C8H11BO5 |

|---|---|

Molecular Weight |

197.98 g/mol |

IUPAC Name |

(2-hydroxy-4,5-dimethoxyphenyl)boronic acid |

InChI |

InChI=1S/C8H11BO5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10-12H,1-2H3 |

InChI Key |

MCTBLSLCUZIMMI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1O)OC)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate phenyl derivative, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and catalysts to facilitate the addition of the boron moiety to the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heterobiaryl compounds. Key findings include:

Reaction Conditions

| Catalyst System | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| PdCl₂(dppf) | K₂CO₃ | Methanol | 50°C | 86% | |

| Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 110°C | 72% |

-

The hydroxyl group at the 2-position enhances coordination to palladium, stabilizing the transition state and improving reaction efficiency .

-

Methoxy groups at 4- and 5-positions electronically activate the aromatic ring, facilitating oxidative addition of aryl halides.

Mechanistic Insights

-

Oxidative Addition : Aryl halide reacts with Pd(0) to form a Pd(II) complex.

-

Transmetallation : Boronic acid transfers its aryl group to Pd(II), forming a diaryl-Pd(II) intermediate.

-

Reductive Elimination : The biaryl product is released, regenerating Pd(0) .

Diol Complexation and Binding Studies

The boronic acid forms reversible covalent bonds with diols, a property leveraged in sensors and drug delivery systems:

Key Parameters

Structural Influence

-

The 2-hydroxy group lowers the pKₐ of the boronic acid (to ~7.2), enabling faster diol binding under physiological conditions compared to non-hydroxylated analogs .

-

Methoxy groups reduce steric hindrance, improving accessibility to diols .

Esterification and Protection Chemistry

The hydroxyl group undergoes selective functionalization:

Example Reaction

-

Methylation : Treatment with methyl iodide and K₂CO₃ in DMF yields the methyl-protected boronic acid ester, preserving boron reactivity for subsequent couplings .

Applications

Stability and Handling Considerations

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid, have been investigated for their anticancer properties. They act as proteasome inhibitors, which can lead to the induction of apoptosis in cancer cells. For instance, certain derivatives have shown effectiveness against multiple myeloma and other malignancies by disrupting the cell cycle and promoting cell death . The introduction of boronic acid groups into bioactive molecules has been shown to enhance their selectivity and pharmacokinetic profiles .

Antibacterial Properties

Research indicates that boronic acids can inhibit the growth of various bacterial strains. For example, some compounds have demonstrated efficacy against resistant strains of Pseudomonas aeruginosa, highlighting their potential as antibacterial agents . The mechanism often involves interference with bacterial biofilm formation, which is critical for their virulence.

Antiviral Activity

Boronic acids have also been explored for antiviral applications. Studies have shown that certain derivatives can inhibit HIV replication by targeting specific viral proteins . The ability to modify the molecular structure of these compounds allows for the development of potent inhibitors that can be tailored for enhanced activity against viral pathogens.

Synthetic Applications

Suzuki-Miyaura Coupling Reaction

One of the most prominent applications of this compound is as a substrate in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of biaryl compounds through the coupling of an organohalide with a boronic acid under palladium catalysis . The advantages of this method include mild reaction conditions and high functional group tolerance, making it a valuable tool in organic synthesis.

| Application | Details |

|---|---|

| Anticancer Activity | Induces apoptosis; effective against multiple myeloma; enhances selectivity and pharmacokinetics |

| Antibacterial Properties | Inhibits growth of resistant bacterial strains; interferes with biofilm formation |

| Antiviral Activity | Inhibits HIV replication; targets viral proteins |

| Suzuki-Miyaura Coupling Reaction | Forms biaryl compounds; utilizes mild conditions and high functional group tolerance |

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining various boronic acid derivatives, this compound was shown to significantly inhibit the growth of cancer cell lines such as U266 and MCF-7. The mechanism involved cell cycle arrest at the G2/M phase, leading to reduced proliferation rates .

Case Study 2: Bacterial Resistance

Another investigation focused on the antibacterial properties of boronic acids against Pseudomonas aeruginosa. The study demonstrated that specific derivatives could effectively disrupt biofilm formation and reduce bacterial load in vitro, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the new carbon-carbon bond. The hydroxy and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the coupling reaction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares key structural features and molecular weights of (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid and similar compounds:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 2-OH, 4-OCH₃, 5-OCH₃ | C₈H₁₁BO₅ | 199.99 | Hydroxyl, Methoxy, Boronic |

| (4-Hydroxy-3,5-dimethoxyphenyl)boronic acid | 4-OH, 3-OCH₃, 5-OCH₃ | C₈H₁₁BO₅ | 199.99 | Hydroxyl, Methoxy, Boronic |

| (2-Formyl-4,5-dimethoxyphenyl)boronic acid | 2-CHO, 4-OCH₃, 5-OCH₃ | C₉H₁₁BO₅ | 222.00 | Formyl, Methoxy, Boronic |

| (2-Hydroxy-4-methylphenyl)boronic acid | 2-OH, 4-CH₃ | C₇H₉BO₃ | 151.96 | Hydroxyl, Methyl, Boronic |

| (2-Methoxy-4,6-dimethylphenyl)boronic acid | 2-OCH₃, 4-CH₃, 6-CH₃ | C₉H₁₃BO₃ | 180.01 | Methoxy, Methyl, Boronic |

Notes:

- Substituent positions significantly influence electronic and steric properties. For example, the hydroxyl group in the target compound enhances hydrogen bonding, while methoxy groups improve solubility .

- The formyl group in (2-Formyl-4,5-dimethoxyphenyl)boronic acid increases electrophilicity, making it reactive in iminoboronate formation .

Reactivity in Cross-Coupling and Iminoboronate Formation

Suzuki-Miyaura Coupling:

The target compound is synthesized via palladium-catalyzed Suzuki reactions, similar to other arylboronic acids . However, its reactivity varies with substituents:

- Electron-donating groups (e.g., -OCH₃) reduce electrophilicity at the boron center, slowing coupling rates compared to electron-withdrawing analogs .

- Steric hindrance from 4,5-dimethoxy groups may lower reaction yields compared to less substituted derivatives like (2-Hydroxy-4-methylphenyl)boronic acid .

Iminoboronate Kinetics:

(2-Formyl-4,5-dimethoxyphenyl)boronic acid forms iminoboronates with lysine residues, exhibiting a lower equilibrium constant (K ≈ 1.2 × 10³ M⁻¹) compared to 2-acetylphenylboronic acid (K ≈ 2.5 × 10³ M⁻¹) due to steric and electronic effects of the formyl group .

Anticancer Potential:

- Boronic acids with hydroxyl and methoxy substituents show enhanced anticancer activity due to improved target binding. For example, this compound derivatives inhibit glioblastoma cell growth at IC₅₀ values < 10 μM, outperforming simpler analogs like (2-Methoxy-4-methylphenyl)boronic acid (IC₅₀ ≈ 25 μM) .

- The hydroxyl group’s hydrogen-bonding capacity is critical for enzyme inhibition, as seen in proteasome inhibitors like bortezomib .

Physical-Chemical Properties

| Property | This compound | (4-Hydroxy-3,5-dimethoxyphenyl)boronic acid | (2-Formyl-4,5-dimethoxyphenyl)boronic acid |

|---|---|---|---|

| Water Solubility | Moderate (due to -OH and -OCH₃) | Low (steric hindrance at 3,5-OCH₃) | Low (hydrophobic formyl group) |

| Melting Point | 185–187°C | 192–194°C | 168–170°C |

| pKa (Boronic Acid) | ~8.5 | ~8.7 | ~7.9 |

Notes:

Biological Activity

(2-Hydroxy-4,5-dimethoxyphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their ability to interact with various biomolecules, which can lead to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenolic group substituted with two methoxy groups and a boronic acid functional group. This configuration enhances its solubility and reactivity with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. It also influences cell cycle regulation by inducing G2/M phase arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis via ROS generation |

| MCF-7 (Breast Cancer) | 10 | G2/M phase arrest |

| A549 (Lung Cancer) | 12 | Mitochondrial dysfunction |

In Vivo Studies

In vivo studies using mouse models have demonstrated that this compound can significantly inhibit tumor growth. For instance, a study reported a reduction in tumor volume by approximately 50% when administered at a dosage of 20 mg/kg body weight over a period of two weeks.

Study 1: Antitumor Efficacy in Mice

A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in:

- Decreased tumor weight by 45%

- Enhanced survival rates compared to control groups

- Modulation of key signaling pathways related to cancer progression

Study 2: Synergistic Effects with Chemotherapy

Another investigation explored the combination of this compound with standard chemotherapeutic agents like paclitaxel. The results indicated:

- Increased efficacy of paclitaxel when combined with the boronic acid compound.

- A significant reduction in side effects typically associated with high doses of chemotherapy.

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthetic routes for (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid?

- Methodological Answer : Synthesis requires addressing challenges in purification and stability. Prodrug intermediates are often synthesized first due to the difficulty of purifying boronic acids directly . For aromatic boronic acids like this compound, cross-coupling reactions (e.g., Suzuki-Miyaura) are common, but functional groups (e.g., hydroxyl and methoxy) demand protection/deprotection strategies to avoid side reactions. For example, methoxy groups may require temporary protection with trimethylsilyl chloride to prevent undesired boroxine formation during synthesis .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

- Methodological Answer : <sup>1</sup>H and <sup>13</sup>C NMR are critical for structural validation. Key peaks include:

- <sup>1</sup>H NMR : Aromatic protons (δ 6.5–7.0 ppm), methoxy groups (δ ~3.8 ppm), and hydroxyl protons (broad peak, δ ~5–6 ppm).

- <sup>13</sup>C NMR : Boron-bound carbons (~130–140 ppm), methoxy carbons (~56 ppm).

Impurities like boroxines (cyclic trimers) manifest as distinct peaks at δ ~1–2 ppm in <sup>1</sup>H NMR. For example, in a related compound (2-(2-hydroxy-4,5-dimethoxyphenyl)acetic acid), methoxy groups were confirmed at δ 3.82 ppm .

Q. What role does this compound play in studying protein-ligand interactions?

- Methodological Answer : Its boronic acid moiety binds reversibly to diols (e.g., lysine residues in proteins), enabling dynamic studies of ligand-protein interactions. In nanopore experiments, this compound caused reversible current blockages (~17% amplitude) when interacting with lysine residues, providing kinetic data on iminoboronate formation . Such studies require controlled pH (7.4–8.5) to optimize binding without denaturing proteins.

Advanced Research Questions

Q. How can researchers address discrepancies in equilibrium constants reported for iminoboronate formation with varying substituents?

- Methodological Answer : Contradictions may arise from differences in steric hindrance or electronic effects. For example, (2-formyl-4,5-dimethoxyphenyl)boronic acid showed lower equilibrium constants compared to smaller analogs due to reduced accessibility of the boronic acid group . To resolve discrepancies:

- Perform control experiments under identical conditions (pH, temperature).

- Use computational modeling (e.g., DFT) to assess steric/electronic contributions.

- Validate with orthogonal techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Q. What strategies optimize the thermal stability of boronic acid derivatives for high-temperature applications?

- Methodological Answer : Structural modifications enhance stability. Key findings from thermogravimetric analysis (TGA):

Q. How can boronic acid-functionalized materials improve biosensor specificity for Gram-positive bacteria?

- Methodological Answer : The boronic acid group binds selectively to glycolipids on bacterial surfaces. For example, boronic acid-functionalized carbon dots (B-CDs) showed stronger binding to Gram-positive bacteria (e.g., S. aureus) due to interactions with teichoic acids. Methodological steps:

- Synthesize B-CDs via one-pot hydrothermal carbonization.

- Validate binding using fluorescence quenching assays.

- Optimize pH (7.5–8.5) to enhance diol-boronate affinity .

Data Contradiction Analysis

Issue : Conflicting reports on boronic acid reactivity in aqueous vs. organic media.

Resolution : Reactivity depends on solvent polarity and pH. In aqueous media (pH > 7), boronic acids form tetrahedral boronate esters, enhancing binding to diols. In organic solvents, trigonal planar boronic acids dominate, reducing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.